molecular formula C20H23N3O5S2 B6137138 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide

1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide

Cat. No. B6137138
M. Wt: 449.5 g/mol
InChI Key: UZZJIGAOOPYNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase enzyme, JMJD3. This compound has gained significant attention in the scientific community due to its potential applications in epigenetic research and drug development.

Mechanism of Action

As mentioned earlier, 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide inhibits JMJD3 activity by binding to the enzyme's active site. This binding prevents the removal of the trimethyl group from histone H3 at lysine 27, leading to an increase in H3K27me3 levels. This increase in H3K27me3 levels results in the repression of gene expression, which has been shown to be beneficial in a variety of disease models.
Biochemical and Physiological Effects
1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide inhibits the growth of cancer cells and reduces the expression of inflammatory cytokines. In vivo studies have shown that 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide can reduce the severity of inflammatory diseases, such as colitis and arthritis. Additionally, 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to enhance the differentiation of stem cells into neuronal cells, which has potential applications in regenerative medicine.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide is its selectivity for JMJD3, which allows for the specific inhibition of this enzyme without affecting other histone demethylases. This selectivity makes 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide a valuable tool for studying the role of JMJD3 in gene regulation and disease. However, one limitation of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide is its relatively low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide in scientific research and drug development. One potential application is in the treatment of inflammatory diseases, such as colitis and arthritis. 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to reduce the severity of these diseases in animal models, and further research is needed to determine its potential as a therapeutic agent. Additionally, 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to enhance the differentiation of stem cells into neuronal cells, which has potential applications in regenerative medicine. Further research is needed to determine the full extent of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide's potential in these areas and to develop more potent and selective inhibitors of JMJD3.

Synthesis Methods

The synthesis of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide involves the reaction of 3-amino-1,2,4-triazole with 2,4-dichloro-5-nitropyridine to produce 3-(2,4-dichloro-5-nitropyridin-3-yl)-1,2,4-triazole. This compound is then reacted with 3-(propylsulfonyl)aniline to yield 1,2-bis(propylsulfonyl)-3-(2,4-dichloro-5-nitropyridin-3-yl)indole. Finally, reduction of the nitro group with palladium on carbon and hydrogen gas produces 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide.

Scientific Research Applications

1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to be a potent and selective inhibitor of JMJD3, which is a histone demethylase enzyme that plays a critical role in the regulation of gene expression. JMJD3 is involved in the removal of the trimethyl group from histone H3 at lysine 27 (H3K27me3), which is a repressive mark that inhibits gene expression. 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide inhibits JMJD3 activity by binding to the enzyme's active site, leading to an increase in H3K27me3 levels and repression of gene expression. This mechanism of action makes 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide a valuable tool for epigenetic research and drug development.

properties

IUPAC Name

1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-3-11-29(25,26)18-16-13-15(14-5-8-22-9-6-14)7-10-23(16)17(20(21)24)19(18)30(27,28)12-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZJIGAOOPYNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide

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